molecular formula C10H17Cl3O B14367302 1,1,1-Trichlorodec-4-en-2-ol CAS No. 90464-77-0

1,1,1-Trichlorodec-4-en-2-ol

Cat. No.: B14367302
CAS No.: 90464-77-0
M. Wt: 259.6 g/mol
InChI Key: IAOOLYGZUNWHPK-UHFFFAOYSA-N
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Description

1,1,1-Trichlorodec-4-en-2-ol is an organic compound characterized by the presence of three chlorine atoms attached to the first carbon atom, a double bond between the fourth and fifth carbon atoms, and a hydroxyl group on the second carbon atom. This compound is part of the broader class of organochlorine compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichlorodec-4-en-2-ol can be achieved through several methods. One common approach involves the chlorination of dec-4-en-2-ol. This reaction typically requires the use of chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. Initially, dec-4-en-2-ol is synthesized through the hydration of dec-4-yne. This intermediate is then subjected to chlorination using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichlorodec-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups, such as ethers or amines.

Scientific Research Applications

1,1,1-Trichlorodec-4-en-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organochlorine compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications, such as its use as an antimicrobial or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorodec-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. Additionally, the compound’s chlorinated structure allows it to penetrate cell membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar chlorination but a simpler structure.

    1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chlorine atom positions.

    1,1,1-Trichloropropane: Another organochlorine compound with three chlorine atoms on the first carbon atom.

Uniqueness

1,1,1-Trichlorodec-4-en-2-ol is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group This structure provides distinct chemical properties and reactivity compared to simpler organochlorine compounds

Properties

CAS No.

90464-77-0

Molecular Formula

C10H17Cl3O

Molecular Weight

259.6 g/mol

IUPAC Name

1,1,1-trichlorodec-4-en-2-ol

InChI

InChI=1S/C10H17Cl3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h6-7,9,14H,2-5,8H2,1H3

InChI Key

IAOOLYGZUNWHPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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